molecular formula C11H16ClNO2 B1302873 (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride CAS No. 270062-92-5

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Cat. No.: B1302873
CAS No.: 270062-92-5
M. Wt: 229.7 g/mol
InChI Key: CQHTUCDBCBKMKL-PPHPATTJSA-N
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Description

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as (S)-3-Amino-4-(m-tolyl)butanoic acid.

    Protection of Functional Groups: The amino group is often protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent unwanted reactions.

    Formation of the Hydrochloride Salt: The protected amino acid is then treated with hydrochloric acid to form the hydrochloride salt.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under suitable conditions to introduce additional functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups on the aromatic ring.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride: Similar structure but with a para-substituted aromatic ring.

    (S)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride: Similar structure but with an ortho-substituted aromatic ring.

Uniqueness

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is unique due to its meta-substituted aromatic ring, which can influence its chemical reactivity and biological activity differently compared to its ortho- and para-substituted analogs.

Properties

IUPAC Name

(3S)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHTUCDBCBKMKL-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375840
Record name (3S)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-92-5
Record name (3S)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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